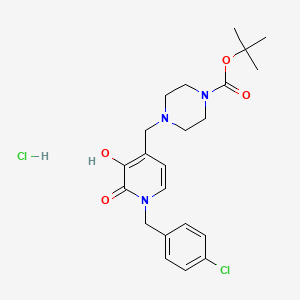
Fibronectin Adhesion-promoting Peptide (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fibronectin Adhesion-promoting Peptide (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the synthesis of Fibronectin Adhesion-promoting Peptide (TFA) follows similar principles as laboratory-scale SPPS but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The peptide is then purified and characterized to ensure its purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: Fibronectin Adhesion-promoting Peptide (TFA) primarily undergoes reactions typical of peptides, such as hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize specific amino acid residues.
Reduction: Reducing agents such as dithiothreitol (DTT) can reduce disulfide bonds within the peptide.
Major Products Formed:
Hydrolysis: Results in smaller peptide fragments or individual amino acids.
Oxidation: Can lead to the formation of sulfoxides or sulfonic acids from methionine residues.
Reduction: Leads to the cleavage of disulfide bonds, resulting in reduced cysteine residues.
Aplicaciones Científicas De Investigación
Fibronectin Adhesion-promoting Peptide (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Facilitates the study of cell adhesion, migration, and differentiation, particularly in mesenchymal stem cells and endothelial cells.
Medicine: Investigated for its potential in tissue engineering and regenerative medicine, where it promotes cell adhesion and proliferation.
Mecanismo De Acción
Fibronectin Adhesion-promoting Peptide (TFA) exerts its effects by binding to heparin-binding domains on the surface of cells. This interaction promotes the adhesion, spreading, and migration of cells, particularly endothelial cells. The peptide mimics the activity of the intact fibronectin protein, facilitating cell adhesion and migration through integrin signaling pathways .
Comparación Con Compuestos Similares
Fibronectin-based Integrin Binding Peptides (FNIN2 and FNIN3): These peptides also promote cell adhesion, proliferation, and differentiation but differ in their specific sequences and binding affinities.
Arg-Gly-Asp (RGD) Peptide: Another well-known cell adhesion peptide that interacts with integrins to promote cell attachment and migration.
Uniqueness: Fibronectin Adhesion-promoting Peptide (TFA) is unique in its specific sequence and its ability to promote the assembly of mesenchymal stem cell spheroids into larger aggregates. This property distinguishes it from other cell adhesion peptides, making it particularly valuable in tissue engineering and regenerative medicine .
Propiedades
Fórmula molecular |
C49H75F3N16O12 |
|---|---|
Peso molecular |
1137.2 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C47H74N16O10.C2HF3O2/c1-4-25(2)37(45(72)73)61-41(68)32(14-8-20-55-47(52)53)58-38(65)26(3)57-40(67)31(13-7-19-54-46(50)51)59-42(69)34-15-9-21-62(34)44(71)35-16-10-22-63(35)43(70)33(17-18-36(49)64)60-39(66)29(48)23-27-24-56-30-12-6-5-11-28(27)30;3-2(4,5)1(6)7/h5-6,11-12,24-26,29,31-35,37,56H,4,7-10,13-23,48H2,1-3H3,(H2,49,64)(H,57,67)(H,58,65)(H,59,69)(H,60,66)(H,61,68)(H,72,73)(H4,50,51,54)(H4,52,53,55);(H,6,7)/t25-,26-,29-,31-,32-,33-,34-,35-,37-;/m0./s1 |
Clave InChI |
FNPDJQACMVRUIN-INPFXZFGSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-](/img/structure/B12430547.png)

![[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B12430565.png)
![tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12430567.png)

![(1S,11R,16R,20S)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol](/img/structure/B12430582.png)
![4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one](/img/structure/B12430586.png)

